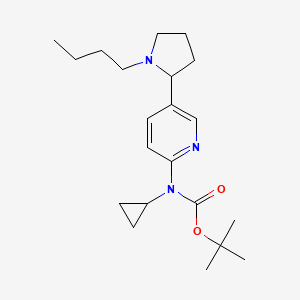
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, furan, and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The compound’s unique structure allows it to fit into the active sites of these targets, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(6-Bromopyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine.
5-(6-Methylpyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.
5-(6-Nitropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Eigenschaften
Molekularformel |
C11H6ClN3O2 |
|---|---|
Molekulargewicht |
247.64 g/mol |
IUPAC-Name |
5-(6-chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-4-3-7(6-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H |
InChI-Schlüssel |
ZAPSLDZFVMOCEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)


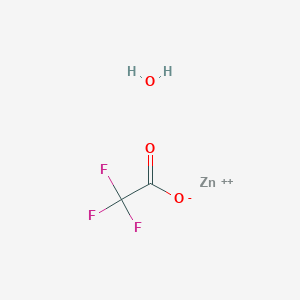
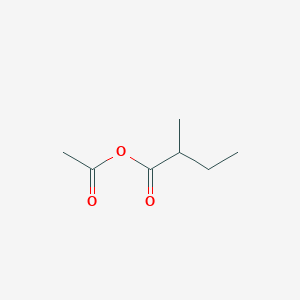
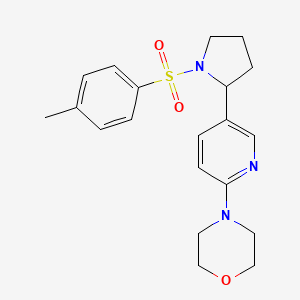


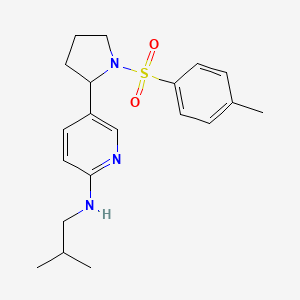
![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
